molecular formula C22H26O4 B12288832 1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate

1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate

Cat. No.: B12288832
M. Wt: 354.4 g/mol
InChI Key: UESVTJRTUBOKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is known for its potential applications in various fields, including medicine and scientific research. It is characterized by its unique chemical structure, which includes two acetate groups attached to the estradiol molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate typically involves the acetylation of estradiol. The process begins with estradiol, which undergoes a reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the mixture at a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization and chromatography to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction may produce dihydroestradiol derivatives .

Scientific Research Applications

1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha and beta, which are involved in regulating reproductive and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound of 1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate, known for its role in hormone regulation.

    Estrone: Another estrogen hormone with similar biological activities but different chemical structure.

    Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.

Uniqueness

This compound is unique due to its acetylated structure, which enhances its stability and bioavailability compared to its parent compound, estradiol. This modification allows for more controlled and sustained release in therapeutic applications .

Properties

IUPAC Name

(3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,10,12,19-21H,4,6,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESVTJRTUBOKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CC=C3C2CCC4=C3C=CC(=C4)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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